5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide
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Overview
Description
5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylsulfamoyl group, a fluorine atom, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide typically involves multiple steps. One common method starts with the fluorination of a suitable benzamide precursor. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions using dimethylsulfamoyl chloride. The final step involves the methylation of the amide nitrogen.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide.
Substitution: The fluorine atom in the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Scientific Research Applications
Chemistry: In chemistry, 5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may be explored for its potential biological activities. Researchers investigate its interactions with biological targets to understand its pharmacological properties.
Medicine: In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity. The dimethylsulfamoyl group may also play a role in its biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
- 5-(dimethylsulfamoyl)-2-chloro-N-methylbenzamide
- 5-(dimethylsulfamoyl)-2-bromo-N-methylbenzamide
- 5-(dimethylsulfamoyl)-2-iodo-N-methylbenzamide
Comparison: Compared to its analogs with different halogen atoms (chlorine, bromine, iodine), 5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications where these properties are desirable.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3S/c1-12-10(14)8-6-7(4-5-9(8)11)17(15,16)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLRBOTUSOQNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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